2,6-Dibromo-3-fluorophenylacetonitrile
Description
BenchChem offers high-quality 2,6-Dibromo-3-fluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-3-fluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(2,6-dibromo-3-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQGOLEJCFOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2,6-Dibromo-3-fluorophenylacetonitrile is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of 2,6-dibromo-3-fluorophenylacetonitrile can be represented as follows:
- IUPAC Name : 2,6-Dibromo-3-fluorophenylacetonitrile
- Molecular Formula : C9H6Br2F N
- Molecular Weight : 292.96 g/mol
The compound is synthesized through various methods involving the bromination and fluorination of phenylacetonitrile derivatives. Typical synthetic routes include the use of bromine and fluorine reagents under controlled conditions to ensure selectivity at the 2, 6, and 3 positions of the phenyl ring.
Anticancer Properties
Recent studies have explored the anticancer potential of 2,6-dibromo-3-fluorophenylacetonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated IC50 values ranging from 2.3 to 176.5 μM against different human cancer cell lines (A549, SW-480, MCF-7) .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6n | A549 | 5.9 ± 1.69 |
| SW-480 | 2.3 ± 5.91 | |
| MCF-7 | 5.65 ± 2.33 |
These findings suggest that modifications in the halogen substituents can significantly influence the biological activity of phenylacetonitrile derivatives.
The mechanism by which 2,6-dibromo-3-fluorophenylacetonitrile exerts its biological effects is believed to involve:
- Electrophilic Interactions : The presence of bromine and fluorine enhances electrophilicity, allowing the compound to interact with nucleophilic sites on proteins or DNA.
- Cell Cycle Arrest : Evidence shows that related compounds can induce cell cycle arrest at the S phase in cancer cells . This suggests potential applications in cancer therapy by disrupting the proliferation of malignant cells.
Case Studies
In a comparative study examining various halogenated phenylacetonitriles, it was found that:
- Compound Stability : The stability of these compounds in biological systems is crucial for their effectiveness as therapeutic agents.
- Selectivity : The selectivity for cancer cells over normal cells was enhanced by specific substitutions on the aromatic ring.
Recent Investigations
Recent investigations into halogenated derivatives have highlighted their potential as novel anticancer agents:
- A study demonstrated that certain derivatives exhibited higher antiproliferative activity compared to standard chemotherapeutics like Cisplatin .
- Molecular docking studies have been employed to elucidate binding interactions with key molecular targets such as EGFR (Epidermal Growth Factor Receptor), further supporting their role in targeted therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
